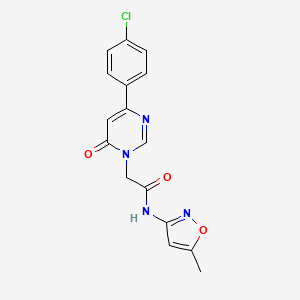

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

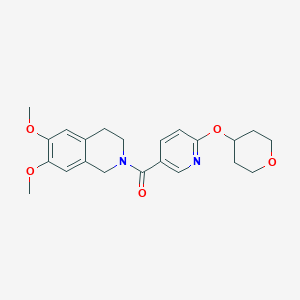

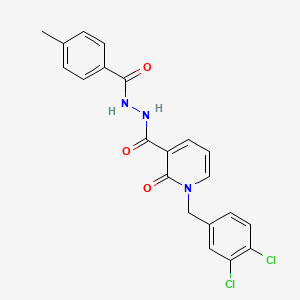

The compound “2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide” is a derivative of isoxazole . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

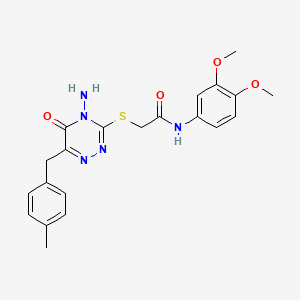

The synthesis of similar compounds has been achieved from readily available materials . For instance, the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux afforded ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate . This compound was then treated with excess hydrazine hydrate in ethanol to furnish 3-hydrazinyl-N-(5-methyl-3-isoxazolyl)-3-oxopropanamide . The resulting hydrazide was condensed with aromatic aldehydes in methanol to furnish (E/Z)-3-(2-benzylidenehydrazinyl)-N-(5-methylisoxazol-3-yl)-3-oxopropanamides . These compounds, upon treatment with chloramine-T, underwent oxidative cyclization to give N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides .Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It also contains a pyrimidine ring and an acetamide group .Chemical Reactions Analysis

The compound can undergo various chemical reactions, including condensation, oxidative cyclization, and others, as part of its synthesis process .Physical And Chemical Properties Analysis

The compound “2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide” has a melting point of 231–232°C . Its IR spectrum shows peaks at 3220, 1659, and 1235 cm−1 . Its 1H NMR (DMSO-d6) spectrum shows signals at δ 2.56 (s, 3H, isoxazole-CH3), 3.41 (s, 2H, CH2), 6.48 (s, 1H, isoxazole-H), 7.15–7.40 (m, 4H, Ar-H), 9.52 (s, 1H, NH) .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

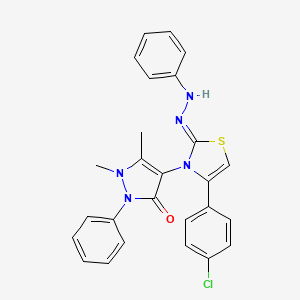

Compounds related to "2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide" have been synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. QSAR (Quantitative Structure-Activity Relationship) studies of these compounds indicate that substituents at specific positions contribute positively to antibacterial activity by increasing hydrophobicity or steric bulk character (Desai et al., 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research has shown that certain derivatives of "2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide" exhibit good light harvesting efficiency and potential for use in dye-sensitized solar cells. Molecular docking studies have also been conducted to understand the binding interactions of these compounds with proteins such as Cyclooxygenase 1 (COX1), indicating potential for diverse applications beyond antibacterial activities (Mary et al., 2020).

Antitumor Activity

A series of derivatives have been synthesized and evaluated for their antitumor activity, particularly against human breast adenocarcinoma cell lines. These studies highlight the potential of these compounds in cancer treatment, with certain derivatives showing moderate activity compared to known antitumor agents (El-Morsy et al., 2017).

Antimicrobial and Mosquito Larvicidal Activity

Derivatives have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. Additionally, mosquito larvicidal activity was studied, providing insights into potential environmental applications of these compounds (Rajanarendar et al., 2010).

Anticancer and Anti-5-Lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the versatility of these compounds in medicinal chemistry and their potential for the development of new therapeutic agents (Rahmouni et al., 2016).

Zukünftige Richtungen

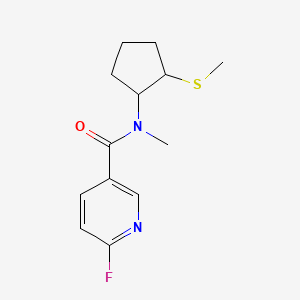

Isoxazole and its derivatives have immense importance due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Eigenschaften

IUPAC Name |

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O3/c1-10-6-14(20-24-10)19-15(22)8-21-9-18-13(7-16(21)23)11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIFLPPARRDFOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2671068.png)

![Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2671075.png)

![(2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2671078.png)

![4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2671083.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1-methyl-1H-imidazol-4-yl)ethane-1-sulfonamido](/img/structure/B2671086.png)